N-acetylsuccinimide

Vue d'ensemble

Description

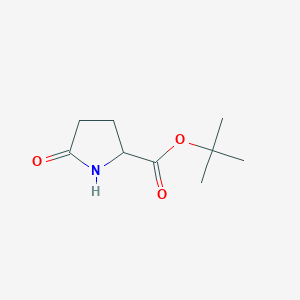

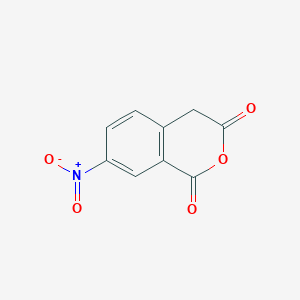

N-acetylsuccinimide (NAS) is a derivative of succinic acid, an important intermediate in the Krebs cycle. It is a colorless solid with a melting point of about 130 °C and is soluble in water, alcohols, and organic solvents. NAS has a wide range of applications in organic synthesis, and is used as a reagent in the synthesis of various compounds, including amino acids and peptides. NAS is also used as a starting material for the synthesis of various drugs and pharmaceuticals.

Applications De Recherche Scientifique

Application in Protein Acylation

- Scientific Field: Biochemistry

- Summary of Application: N-acylsuccinimides, including N-acetylsuccinimide, are used as reagents for the selective acylation of reactive side chains in proteins . This is particularly useful for studying protein structure and modifying lysine side chains .

- Methods of Application: A detailed study of the reaction of N-acetylsuccinimide with ribonuclease and bovine serum albumin showed that acetylation occurred in the pH range 3 to 8 .

- Results or Outcomes: The study demonstrated the suitability of N-acylsuccinimides as reagents for the selective acylation of reactive side chains in proteins .

Application in Synthesis of Succinimides

- Scientific Field: Organic Chemistry

- Summary of Application: N-acetylsuccinimide is used in the synthesis of succinimides, which are molecules having value as human medicinal chemistry candidates .

- Methods of Application: The synthesis involves the reaction of succinic anhydride with Hexamethyl disilazane (HMDS) in the presence of ZnBr2 in benzene .

- Results or Outcomes: The reaction affords substituted succinimides .

Application in Biological Activity

- Scientific Field: Pharmacology

- Summary of Application: Substituted succinimides, synthesized using N-acetylsuccinimide, have been found to possess a diversity of biological activities . These include acting as a nervous system depressant, analgesic, antitumor agent, cytostatic agent, anorectic agent, convulsant, hypotensive agent, antispasmodic agent, antibacterial agent, and antifungal agent .

- Methods of Application: The synthesis of substituted succinimides involves the reaction of succinic anhydride with Hexamethyl disilazane (HMDS) in the presence of ZnBr2 in benzene .

- Results or Outcomes: The reaction affords substituted succinimides which have shown a wide range of biological activities .

Application in Synthesis of Chalcones

- Scientific Field: Organic Chemistry

- Summary of Application: N-acetylsuccinimide is used in the synthesis of succinimidyl chalcones . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds .

- Methods of Application: The synthesis involves the reaction of succinic anhydride with Hexamethyl disilazane (HMDS) in the presence of ZnBr2 in benzene .

- Results or Outcomes: The reaction affords substituted succinimides which are then used to synthesize succinimidyl chalcones .

Application in Synthesis of Allylation Compounds

- Scientific Field: Organic Chemistry

- Summary of Application: N-acetylsuccinimide is used in the synthesis of allylation compounds . Allylation is a chemical reaction in which an allyl group is added to a substrate .

- Methods of Application: The synthesis involves the reaction of succinic anhydride with Hexamethyl disilazane (HMDS) in the presence of ZnBr2 in benzene .

- Results or Outcomes: The reaction affords substituted succinimides which are then used to synthesize allylation compounds .

Propriétés

IUPAC Name |

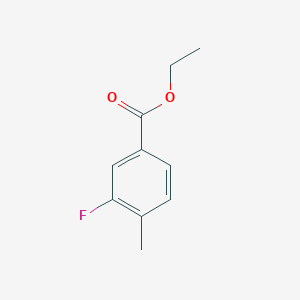

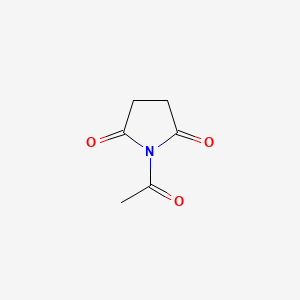

1-acetylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4(8)7-5(9)2-3-6(7)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLBOBPOIZROJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466429 | |

| Record name | N-acetylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetylsuccinimide | |

CAS RN |

3027-06-3 | |

| Record name | N-acetylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)

![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)